molecular formula C17H22N2O4S B15107588 2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B15107588
M. Wt: 350.4 g/mol
InChI Key: PAHYYFQLQWXCJK-UHFFFAOYSA-N
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Description

2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative known for its complex chemical structure and potential therapeutic and environmental applications. This compound exhibits bioactivity against certain biological targets, making it a subject of interest in various scientific fields.

Preparation Methods

One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.

Chemical Reactions Analysis

2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s bioactivity makes it useful in studying biological pathways and interactions.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 2,5-diethoxy-4-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide include:

  • 2,5-diethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

These compounds share structural similarities but may differ in their bioactivity, chemical reactivity, and applications

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

2,5-diethoxy-4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-9-12(3)7-8-18-17/h7-11H,5-6H2,1-4H3,(H,18,19)

InChI Key

PAHYYFQLQWXCJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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